molecular formula C13H9FN2O3 B8770961 N-(4-fluoro-3-nitrophenyl)benzamide

N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B8770961
M. Wt: 260.22 g/mol
InChI Key: BCOQDHDRLDWBDK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H9FN2O3 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-fluoro-3-nitrophenyl)benzamide

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9FN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

BCOQDHDRLDWBDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitroaniline (2.00 g, 12.8 mmol) and Et3N (1.98 mL, 14.1 mmol) in THF (40 mL) was added benzoyl chloride (1.58 ml, 13.5 mmol) dropwise at 5° C. The mixture was stirred at 5° C. for 1 hour, warmed to room temperature, and then evaporated. The residue was suspended in H2O (100 ml), adjusted to pH 2, and then extracted with EtOAc. The extract was washed with H2O, 10% NaHCO3 and brine, dried over MgSO4, and concentrated under vacuum to give the crude product, which was purified by washing with i-Pr2O to give the title compound as pale brown crystal (2.70 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-nitro aniline (1.00 g, 6.41 mmol) in anhydrous CH2Cl2 (25 ml) was added pyridine (1.52 g, 19.23 mmol) and the solution was cooled to 0° C. under argon. Benzoyl chloride (0.90 g, 6.41 mmol) was added slowly and the solution was then allowed to slowly warm to room temperature and stir for 24 h. The solution was poured into 1NHCl and the organic layer was separated. The aqueous layer was extracted 3× with ethyl acetate (50 ml). The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The residue was purified by flash chromatography, eluting with hexane/ethyl acetate (4:1) to give N-(4-fluoro-3-nitro-phenyl)-benzamide. (1.60 g, 96%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzoyl chloride (12 mL, 103 mmol) was added dropwise to 4-fluoro-3-nitroaniline (15.64 g, 100 mmol) and triethylamine (17 mL, 122 mmol) in ethyl acetate (400 mL) at room temperature. The reaction mixture was stirred for 2 hours and then allowed to stand overnight. The reaction mixture was washed with 10% aqueous citric acid solution (200 mL) saturated aqueous sodium bicarbonate solution (200 mL), and brine (100 mL); dried (magnesium sulfate), filtered, and concentrated to about 100 mL at which point a solid began to precipitate. The mixture was cooled to zero degrees and the straw-colored solid collected by filtration to afford the product (21.1 g) in two crops.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
15.64 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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